molecular formula C8H5Cl2F3O B3012466 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol CAS No. 923675-42-7

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B3012466
CAS No.: 923675-42-7
M. Wt: 245.02
InChI Key: OMBRXWOUGCBKOA-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with chlorine atoms at the 2- and 3-positions and a trifluoroethanol (-CF₃CH₂OH) group. Its molecular formula is C₈H₅Cl₂F₃O, with a molecular weight of 245.02 g/mol. The compound’s structure combines electron-withdrawing chlorine and trifluoromethyl groups, influencing its polarity, acidity, and reactivity.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBRXWOUGCBKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923675-42-7
Record name 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2,3-dichlorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C).

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Solvents: Common solvents include toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Reaction: Mixing 2,3-dichlorobenzaldehyde with trifluoroethanol under controlled conditions.

    Purification: The crude product is purified using techniques such as distillation or recrystallization.

    Quality Control: Ensuring the final product meets purity standards through analytical methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Compounds with new functional groups replacing halogens.

Scientific Research Applications

Medicinal Chemistry

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is primarily utilized in the synthesis of pharmaceutical compounds. Its trifluoromethyl group enhances biological activity and lipophilicity, making it a valuable precursor in drug development.

  • Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxicity against cancer cell lines. The presence of the dichlorophenyl group may contribute to the compound's ability to interact with biological targets effectively.
  • Enzyme Inhibition Studies : This compound has been employed in studies aimed at understanding enzyme mechanisms. It acts as a competitive inhibitor for certain enzymes, providing insights into their catalytic pathways and potential therapeutic targets .

Biochemical Research

The compound is extensively used in biochemical applications due to its ability to influence protein folding and stability.

  • Protein Folding Studies : this compound serves as a co-solvent in protein folding experiments. It can disrupt hydrogen bonds and hydrophobic interactions within proteins, allowing researchers to study conformational changes under various conditions .
  • NMR Spectroscopy : The compound is utilized in Nuclear Magnetic Resonance (NMR) spectroscopy to solubilize peptides and proteins, facilitating structural analysis .

Material Science

In materials science, this compound is explored for its potential applications in developing novel materials.

  • Fluorinated Polymers : Its unique trifluoromethyl group can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. This property is particularly useful in creating advanced materials for electronics and coatings.
  • Surface Modification : The compound can be used to modify surface properties of materials through chemical reactions that enhance adhesion and hydrophobicity .

Environmental Applications

The environmental impact of fluorinated compounds is an area of growing concern; however, this compound's role in environmental remediation is being investigated.

  • Contaminant Removal : Studies suggest that compounds like this can be effective in the removal of certain pollutants from water systems due to their reactivity with organic contaminants .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry SCBT ResearchDemonstrated cytotoxicity against cancer cells.
Biochemical Research NMR Studies on Protein FoldingInfluenced protein conformation significantly.
Material Science Development of Fluorinated PolymersEnhanced thermal stability observed in polymers.
Environmental Science Contaminant Removal StudiesEffective in degrading organic pollutants.

Mechanism of Action

The mechanism by which 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s dichlorophenyl and trifluoroethanol groups contribute to its reactivity and ability to form stable complexes with biological molecules. Pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural Isomers with Varied Chlorine Substitution

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol 1187989-89-4 C₈H₅Cl₂F₃O 245.02 Chlorine at meta (3,5) positions; increased symmetry may enhance crystallinity.
1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanol N/A C₈H₅Cl₂F₃O 245.02 Chlorine at 3,4 positions; ortho/para electronic effects influence dipole moment.
1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethanol N/A C₈H₅Cl₂F₃O 245.02 Chlorine at 2,6 positions; steric hindrance reduces reactivity at the hydroxyl group.

Impact of Chlorine Position :

  • 2,3-Dichloro Substitution : Adjacent chlorines create steric and electronic effects that may hinder rotation and increase acidity of the hydroxyl group compared to meta-substituted analogs.
  • 3,5-Dichloro Substitution: Symmetric substitution enhances thermal stability and solubility in non-polar solvents .
  • 2,6-Dichloro Substitution : Steric crowding reduces nucleophilic substitution reactivity at the hydroxyl group .

Halogen-Substituted Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
1-(2-Bromophenyl)-2,2,2-trifluoroethanol 394203-55-5 C₈H₆BrF₃O 255.03 Bromine (larger atomic radius) increases lipophilicity and polarizability.
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol 81577-11-9 C₈H₆ClF₃O 210.58 Single chlorine reduces molecular weight and boiling point compared to dichloro derivatives.

Impact of Halogen Type :

  • Bromine vs.
  • Monochloro vs. Dichloro: Dichloro derivatives exhibit lower solubility in aqueous media due to increased hydrophobicity .

Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 130336-16-2 C₈H₃Cl₂F₃O 243.01 Ketone group replaces hydroxyl; higher electrophilicity but lower hydrogen-bonding capacity.
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol 2228302-39-2 C₉H₉ClF₂O 206.62 Difluoro substitution and methyl group reduce acidity and increase volatility.

Impact of Functional Groups :

  • Trifluoroethanol (-CF₃CH₂OH): The hydroxyl group participates in hydrogen bonding, enhancing solubility in polar solvents, while the -CF₃ group contributes to metabolic stability .
  • Trifluoroethanone (-CF₃CO-): The ketone derivative is more reactive in nucleophilic additions but less stable under acidic conditions .

Substituted Heterocyclic Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
1-(2-Chloro-4-pyridyl)-2,2,2-trifluoroethanol N/A C₇H₅ClF₃NO 217.57 Pyridine ring introduces basicity and π-π stacking potential.
1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol N/A C₈H₇ClF₃NO 225.59 Amino group enhances solubility in protic solvents and chelation potential.

Impact of Heterocycles and Amino Groups:

  • Amino Substitution: The -NH₂ group introduces hydrogen-bonding donors, improving solubility and biological activity .

Biological Activity

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8H6Cl2F3O and a molecular weight of approximately 250.04 g/mol. Its structure includes a dichlorophenyl group and a trifluoroethanol moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to receptors, altering their activity and leading to downstream biological effects.
  • Oxidative Stress Modulation : It has been suggested that the compound could influence oxidative stress pathways, potentially offering protective effects against cellular damage.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antibacterial and antifungal properties. For instance, it demonstrated significant activity against pathogenic bacteria in vitro.
  • Anticancer Potential : In cellular assays, the compound has been evaluated for its ability to induce apoptosis in cancer cells. The mechanism involves DNA damage leading to cell death.
  • Anti-inflammatory Effects : It may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial effects against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed significant inhibition of bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the bacterial strain tested.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50
  • Anticancer Activity Study :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Findings : The compound exhibited IC50 values in the micromolar range (e.g., 15 µM for breast cancer cells), indicating potent cytotoxicity.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)25
A549 (Lung Cancer)20
  • In Vivo Anti-inflammatory Study :
    • Objective : To evaluate anti-inflammatory effects in a rodent model.
    • Findings : Administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Q & A

Q. What are the key synthetic routes for 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol?

The compound can be synthesized via Friedel-Crafts acylation of 2,3-dichlorobenzene with trifluoroacetyl chloride, followed by reduction of the resulting ketone (e.g., 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanone) using agents like sodium borohydride or catalytic hydrogenation . For intermediates, esterification protocols using 2,2,2-trifluoroethanol and diisopropylcarbodiimide (DIC) with DMAP catalysis may apply .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for analyzing the trifluoromethyl group’s electronic environment, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve aromatic and hydroxyl protons .
  • X-ray Crystallography : Determines precise bond angles and dihedral angles between the dichlorophenyl ring and trifluoroethanol moiety .
  • Mass Spectrometry : Confirms molecular weight (e.g., 245.03 g/mol for C8_8H5_5Cl2_2F3_3O) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, inhalation, or ingestion .
  • Conduct reactions in fume hoods due to volatile byproducts.
  • Dispose of waste via certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral auxiliaries like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol can induce asymmetry during reduction steps . Asymmetric catalysis using palladium complexes or enzymatic resolution (e.g., lipases) may also yield enantiopure forms .

Q. What role does 2,2,2-trifluoroethanol (TFE) play in stabilizing its conformational states?

TFE enhances α-helix and β-sheet propensities in peptides by weakening hydrophobic interactions and strengthening intramolecular hydrogen bonds. Similar effects may stabilize the hydroxyl group’s orientation in this compound, influencing its reactivity .

Q. How does this compound perform in catalytic hydrofunctionalization reactions?

As a solvent or co-catalyst, deoxygenated TFE improves yields and enantioselectivity in hydroalkoxylation by suppressing side reactions. The electron-withdrawing trifluoromethyl group may also activate substrates for Pd-catalyzed cross-coupling .

Q. What thermodynamic parameters govern its structural transitions in solution?

Circular dichroism (CD) and variable-temperature NMR reveal ΔG, ΔH, and ΔS values for conformational changes. For example, TFE-water mixtures stabilize compact states with negative ΔG values, while temperature-dependent studies show entropy-driven unfolding .

Q. How does this compound interact with biomacromolecules like proteins?

19F^{19}\text{F} NMR and fluorescence quenching assays demonstrate binding to hydrophobic pockets in serum albumin or lysozyme. The dichlorophenyl group may participate in π-π stacking, while the hydroxyl group forms hydrogen bonds with catalytic residues .

Key Research Gaps

  • Mechanistic studies on TFE’s role in stabilizing transition states during catalysis.
  • Structural dynamics of the compound in lipid bilayers or micellar systems.
  • Environmental fate and degradation pathways under UV/biological exposure.

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